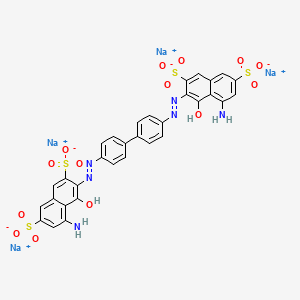
DIRECT BLUE 6
Vue d'ensemble
Description
C.I. Direct Blue 6, also known as Direct hydroxylated Blue 6, is an organic synthetic dye with the chemical formula C32H22N6Na2O6S2 and a relative molecular mass of 746.67 g/mol . It is an indigo dye characterized by its dark blue color and is commonly used in various industrial applications.
Méthodes De Préparation
DIRECT BLUE 6 is synthesized through a series of chemical reactions involving the coupling of aromatic amines with diazonium salts. The process typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with hydroxylated aromatic compounds to form the azo dye.
Purification: The resulting dye is purified through filtration and recrystallization to obtain the final product.
Industrial production methods often involve large-scale batch processes where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the dye .
Analyse Des Réactions Chimiques
DIRECT BLUE 6 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may affect its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
DIRECT BLUE 6 has a wide range of scientific research applications, including:
Chemistry: It is used as a pH indicator and in various analytical techniques to study chemical reactions and properties.
Biology: The dye is employed in staining techniques to visualize biological tissues and cells.
Medicine: Research studies have explored its potential use in medical diagnostics and treatments.
Industry: It is widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
Mécanisme D'action
The mechanism of action of DIRECT BLUE 6 involves its interaction with various molecular targets and pathways. As an azo dye, it can form hydrogen bonds and van der Waals interactions with substrates, allowing it to adhere to different materials. The dye’s color properties are due to the presence of azo bonds, which can absorb and reflect specific wavelengths of light .
Comparaison Avec Des Composés Similaires
DIRECT BLUE 6 can be compared with other similar azo dyes, such as:
C.I. Direct Blue 1: Another azo dye with similar applications but different chemical structure and properties.
C.I. Direct Orange 25: A direct dye used for similar purposes but with a different color profile.
C.I. Direct Red 81: Another azo dye with distinct chemical properties and applications.
C.I. This compound is unique due to its specific chemical structure, which imparts distinct color properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
2602-46-2 |
|---|---|
Formule moléculaire |
C32H24N6NaO14S4 |
Poids moléculaire |
867.8 g/mol |
Nom IUPAC |
tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H24N6O14S4.Na/c33-23-13-21(53(41,42)43)9-17-11-25(55(47,48)49)29(31(39)27(17)23)37-35-19-5-1-15(2-6-19)16-3-7-20(8-4-16)36-38-30-26(56(50,51)52)12-18-10-22(54(44,45)46)14-24(34)28(18)32(30)40;/h1-14,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52); |
Clé InChI |
YMVUMLUIJVDWSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na] |
Apparence |
Solid powder |
Point d'ébullition |
Decomposes (NTP, 1992) |
Color/Form |
Blue violet solid |
melting_point |
Decomposes (NTP, 1992) |
Key on ui other cas no. |
2602-46-2 |
Description physique |
C.i. direct blue 6 appears as dark blue microcrystals or black powder. (NTP, 1992) |
Pictogrammes |
Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
5 to 10 mg/mL at 68.0° F (NTP, 1992) Sol in water; slightly sol in ethanol and ethylene glycol monoethyl ether; insol in other organic solvents. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
C.I. Direct Blue 6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















